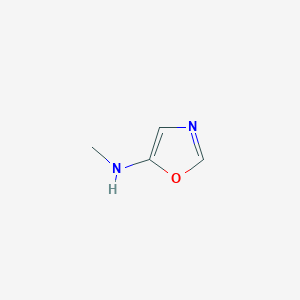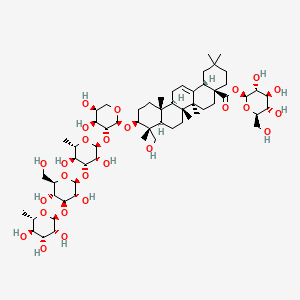
3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as acetamido, acetyl, nitro, benzyl, methylamino, and difluorobenzoate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate typically involves multiple steps, each requiring specific reagents and conditions:
Acetylation: The acetyl groups can be introduced via acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The acetamido group can be formed through an amidation reaction, where an amine reacts with an acyl chloride.
Benzylation and Methylation: The benzyl and methyl groups can be introduced through alkylation reactions using benzyl chloride and methyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of amines from nitro groups.
Reduction: Formation of alcohols from acetyl groups.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industrial Applications: Potential use in the development of advanced polymers or coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of 3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Acetamido-6-acetyl-2-nitrophenyl 4-(dimethylamino)benzoate
- 3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzylamino)benzoate
- 3-Acetamido-6-acetyl-2-nitrophenyl 4-(methylamino)benzoate
Comparison
Compared to similar compounds, 3-Acetamido-6-acetyl-2-nitrophenyl 4-(benzyl(methyl)amino)-3,5-difluorobenzoate is unique due to the presence of both benzyl and methyl groups on the amino moiety, as well as the difluorobenzoate group. These structural features may confer distinct chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to specific targets.
Propriétés
Formule moléculaire |
C25H21F2N3O6 |
|---|---|
Poids moléculaire |
497.4 g/mol |
Nom IUPAC |
(3-acetamido-6-acetyl-2-nitrophenyl) 4-[benzyl(methyl)amino]-3,5-difluorobenzoate |
InChI |
InChI=1S/C25H21F2N3O6/c1-14(31)18-9-10-21(28-15(2)32)23(30(34)35)24(18)36-25(33)17-11-19(26)22(20(27)12-17)29(3)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,28,32) |
Clé InChI |
CPELRHANEAJYQU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])OC(=O)C2=CC(=C(C(=C2)F)N(C)CC3=CC=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B15147044.png)
![Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate](/img/structure/B15147049.png)


![5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147082.png)
![2-[2,4-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B15147087.png)





